4-Methyl-N-(3-(trimethoxysilyl)propyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-N-(3-(trimethoxysilyl)propyl)aniline is an organosilane compound with the molecular formula C13H23NO3Si. It is known for its unique properties, including its ability to act as a coupling agent, which makes it valuable in various industrial and scientific applications .
Vorbereitungsmethoden
The synthesis of 4-Methyl-N-(3-(trimethoxysilyl)propyl)aniline typically involves the reaction of 4-methylaniline with 3-chloropropyltrimethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
4-Methyl-N-(3-(trimethoxysilyl)propyl)aniline undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
4-Methyl-N-(3-(trimethoxysilyl)propyl)aniline has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism of action of 4-Methyl-N-(3-(trimethoxysilyl)propyl)aniline involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process enhances the adhesion properties of the compound, making it effective as a coupling agent . The aniline moiety can also interact with various molecular targets through hydrogen bonding and π-π interactions .
Vergleich Mit ähnlichen Verbindungen
4-Methyl-N-(3-(trimethoxysilyl)propyl)aniline can be compared with other silane coupling agents such as:
N-(3-(Trimethoxysilyl)propyl)aniline: Similar in structure but lacks the methyl group on the aniline ring, which can affect its reactivity and properties.
3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group instead of an aniline moiety, making it more suitable for polymerization reactions.
3-(Trimethoxysilyl)propyl urea: Contains a urea group, which provides different hydrogen bonding capabilities compared to the aniline moiety.
These comparisons highlight the unique properties of this compound, particularly its ability to act as a versatile coupling agent in various applications.
Eigenschaften
CAS-Nummer |
143763-75-1 |
---|---|
Molekularformel |
C13H23NO3Si |
Molekulargewicht |
269.41 g/mol |
IUPAC-Name |
4-methyl-N-(3-trimethoxysilylpropyl)aniline |
InChI |
InChI=1S/C13H23NO3Si/c1-12-6-8-13(9-7-12)14-10-5-11-18(15-2,16-3)17-4/h6-9,14H,5,10-11H2,1-4H3 |
InChI-Schlüssel |
PWAHLIWIGNQTQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NCCC[Si](OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.